Phenyl perfluorobutyl ketone

Descripción general

Descripción

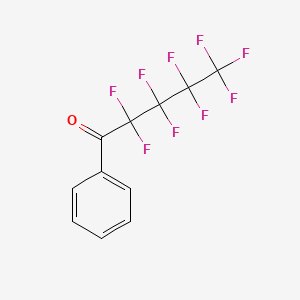

Phenyl perfluorobutyl ketone is a chemical compound known for its unique properties due to the presence of both phenyl and perfluorobutyl groups. The compound’s molecular formula is C11H5F9O, and it has a molecular weight of 324.15 g/mol . This compound is widely used in various fields, including organic synthesis and material science, due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenyl perfluorobutyl ketone can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with perfluorobutyl iodide in the presence of a catalyst. Another method includes the use of perfluorobutyl chloride and phenyl lithium under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the fluorination of phenyl butyl ketone using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride. The reaction is typically carried out under high pressure and temperature to ensure complete fluorination .

Análisis De Reacciones Químicas

Cycloisomerization/Defluorination Reactions

Triflic acid (TfOH)-catalyzed domino reactions enable the conversion of allenyl perfluorobutyl ketones into furyl derivatives through cycloisomerization and hydrolytic defluorination. This process is highly efficient under optimized conditions:

| Entry | Substrate | Catalyst | H₂O (equiv) | Temp (°C) | Time (h) | Yield (%) | Product |

|---|---|---|---|---|---|---|---|

| 1 | 1a | TfOH | 1.0 | 100 | 2.5 | 96 | (4,5-Diphenyl-3-(n-propyl)furan-2-yl) n-perfluoropropyl ketone (3a) |

| 2 | 1h | TfOH | 1.8 | 100 | 17 | 53 | 3-(Ethyl)-4-phenylfuran-2-yl ketone (3h) |

| 3 | 1k | TfOH | 1.8 | 100 | 17 | 60 | 4-Fluorophenyl-substituted furan (3k) |

Key observations :

-

Water acts as a critical reagent, facilitating hydrolytic defluorination of the perfluorobutyl chain while promoting cyclization .

-

Electron-withdrawing substituents on the phenyl ring accelerate reaction rates .

Substitution Reactions

The fluorine atoms in the perfluorobutyl chain undergo nucleophilic substitution under basic conditions. Amines and thiols effectively replace fluorine, yielding derivatives with modified solubility and reactivity .

Example :

Reaction of phenyl perfluorobutyl ketone with ethylamine:

Reduction and Oxidation Pathways

While direct experimental data on redox reactions of this compound remains limited, related fluorinated ketones exhibit predictable behavior:

-

Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol.

-

Oxidation : Strong oxidants like chromium trioxide (CrO₃) may cleave the ketone to carboxylic acids, though this pathway requires validation for perfluorinated analogs.

Environmental Degradation

Photodegradation studies on structurally similar phenyl vinyl ketone polymers suggest that this compound may undergo UV-induced chain scission, releasing fluorinated fragments.

Aplicaciones Científicas De Investigación

Phenyl perfluorobutyl ketone has numerous applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

Biology: The compound is studied for its potential use in drug development due to its unique chemical properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mecanismo De Acción

The mechanism of action of phenyl perfluorobutyl ketone involves its interaction with various molecular targets. The compound’s fluorinated nature allows it to participate in unique chemical reactions, such as nucleophilic substitution and radical reactions. These interactions can lead to the formation of stable intermediates and products, which are crucial in various chemical processes .

Comparación Con Compuestos Similares

Phenyl perfluorobutyl ketone is unique due to its combination of phenyl and perfluorobutyl groups. Similar compounds include:

Phenyl perfluoropropyl ketone: This compound has a shorter perfluoroalkyl chain, which affects its reactivity and stability.

Phenyl perfluorohexyl ketone: This compound has a longer perfluoroalkyl chain, leading to different physical and chemical properties.

Perfluorobutyl methyl ketone: This compound lacks the phenyl group, resulting in different reactivity and applications.

This compound stands out due to its balanced properties, making it suitable for a wide range of applications in scientific research and industry.

Actividad Biológica

Phenyl perfluorobutyl ketone (PPBK) is a compound of increasing interest in the fields of chemistry and biology due to its unique properties and potential applications. This article explores the biological activity of PPBK, including its mechanisms of action, biochemical pathways, and relevant research findings.

PPBK is synthesized through various methods, including the reaction of phenylmagnesium bromide with perfluorobutyl iodide or using perfluorobutyl chloride and phenyl lithium under controlled conditions. Industrial production often involves fluorination processes using agents like sulfur tetrafluoride under high pressure and temperature conditions.

The biological activity of PPBK is largely attributed to its ability to interact with various biochemical pathways:

- Oxidation Reactions : Ketones, including PPBK, can undergo oxidation reactions, which may lead to the formation of biologically active metabolites.

- Interaction with Enzymes : Research indicates that compounds similar to PPBK can inhibit enzymes such as carboxylesterases, which are crucial for metabolic processes. The hydration state of ketones has been shown to correlate with their inhibitory potency .

In Vitro Studies

- Cell Viability and Potency : In studies involving HepG2 cells, derivatives of phenyl ketones have demonstrated significant effects on cell viability and lipid metabolism. For instance, a related compound exhibited an EC50 value of 10.2 nM in reducing triglyceride accumulation in cells treated with palmitic acid .

- Oxidoreductase Activity : The modulation of oxidoreductase activity has been highlighted as a mechanism through which certain phenyl ketone derivatives exert their effects against conditions like nonalcoholic fatty liver disease (NAFLD) .

Case Studies

- A study focused on novel phenyl ketone derivatives revealed that compounds designed with specific substituents showed enhanced potency against NAFLD. The most potent compound significantly reduced total cholesterol and triglyceride levels in vitro and in vivo, suggesting a therapeutic potential for PPBK-related compounds .

Research Applications

PPBK has several applications across different fields:

- Chemistry : It serves as a reagent in organic synthesis for creating fluorinated compounds.

- Biology : Its unique chemical properties make it a candidate for drug development.

- Medicine : Ongoing research is exploring its potential as an intermediate in pharmaceuticals.

- Industry : It is utilized in producing specialty chemicals that require high thermal stability and resistance to chemical degradation.

Comparative Analysis

To better understand the uniqueness of PPBK, it can be compared with similar compounds:

| Compound | Structure Type | Reactivity/Properties |

|---|---|---|

| Phenyl perfluoropropyl ketone | Shorter perfluoroalkyl chain | Different reactivity |

| Phenyl perfluorohexyl ketone | Longer perfluoroalkyl chain | Varies in physical properties |

| Perfluorobutyl methyl ketone | Lacks phenyl group | Different reactivity/application |

PPBK stands out due to its balanced properties, making it suitable for various applications in scientific research and industry.

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonafluoro-1-phenylpentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F9O/c12-8(13,7(21)6-4-2-1-3-5-6)9(14,15)10(16,17)11(18,19)20/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIVIGFLVISQHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F9O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001022348 | |

| Record name | 2,2,3,3,4,4,5,5,5-Nonafluoro-1-phenylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308-27-0 | |

| Record name | 2,2,3,3,4,4,5,5,5-Nonafluoro-1-phenylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.